N-(1-(thiazol-2-yl)pyrrolidin-3-yl)-4-(thiophen-3-yl)benzamide
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Overview
Description
N-(1-(thiazol-2-yl)pyrrolidin-3-yl)-4-(thiophen-3-yl)benzamide is a complex organic compound featuring a thiazole ring, a pyrrolidine ring, and a benzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-(thiazol-2-yl)pyrrolidin-3-yl)-4-(thiophen-3-yl)benzamide typically involves multiple steps, starting with the construction of the thiazole ring, followed by the formation of the pyrrolidine ring, and finally the introduction of the benzamide group. Key reaction conditions include the use of strong bases or acids, high temperatures, and specific catalysts to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors, continuous flow processes, and advanced purification techniques to achieve high yields and purity. The choice of solvents, reagents, and reaction conditions is optimized to minimize waste and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Addition: Addition reactions can be facilitated by using Lewis acids like aluminum chloride (AlCl₃).
Major Products Formed:
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its unique structure allows for the creation of derivatives with diverse functional groups, expanding its utility in organic synthesis.
Biology: In biological research, N-(1-(thiazol-2-yl)pyrrolidin-3-yl)-4-(thiophen-3-yl)benzamide has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Its interaction with various biological targets makes it a candidate for drug development.
Medicine: The compound's potential medicinal applications include its use as a therapeutic agent for treating infections, inflammation, and certain types of cancer. Ongoing research aims to optimize its efficacy and safety profile for clinical use.
Industry: In the industrial sector, this compound may be used as a building block for the production of advanced materials, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial processes.
Mechanism of Action
The mechanism by which N-(1-(thiazol-2-yl)pyrrolidin-3-yl)-4-(thiophen-3-yl)benzamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to desired biological outcomes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Thiazole derivatives: These compounds share the thiazole ring structure and exhibit similar biological activities.
Pyrrolidine derivatives: Compounds containing the pyrrolidine ring are structurally related and may have overlapping properties.
Benzamide derivatives: These compounds feature the benzamide group and are used in various chemical and biological applications.
Uniqueness: N-(1-(thiazol-2-yl)pyrrolidin-3-yl)-4-(thiophen-3-yl)benzamide stands out due to its unique combination of functional groups, which allows for a wide range of chemical transformations and biological activities
Biological Activity
N-(1-(thiazol-2-yl)pyrrolidin-3-yl)-4-(thiophen-3-yl)benzamide is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The compound features a thiazole ring, a pyrrolidine moiety, and a thiophene-substituted benzamide structure. These functional groups are known for their diverse pharmacological properties, making this compound a subject of interest for drug development. The presence of both thiazole and thiophene rings enhances its potential interactions with biological targets.
Biological Activities
Research indicates that compounds containing thiazole and thiophene functionalities exhibit a variety of biological activities, including:
- Antimicrobial : Compounds with similar structures have shown effectiveness against various bacterial strains.
- Anticancer : The thiazole and thiophene rings are often associated with anticancer properties due to their ability to inhibit key enzymes involved in cancer progression.
- Anti-inflammatory : Some derivatives have been noted for their ability to inhibit lipoxygenase (LOX) enzymes, which are implicated in inflammatory processes.
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit LOX enzymes, which play a role in the pathogenesis of various cancers .
- Receptor Binding : The compound may interact with specific receptors or enzymes, leading to altered signaling pathways that affect cell proliferation and survival.
Research Findings
Recent studies have explored the efficacy of this compound in various biological assays:
Case Studies
- Anticancer Activity :
- Antimicrobial Testing :
Synthesis Methods
The synthesis of this compound typically involves:
- Cyclization Reactions : Formation of the thiazole and pyrrolidine rings through cyclization reactions.
- Amide Bond Formation : Coupling the synthesized rings with a thiophene-substituted benzamide.
Comparative Analysis
A comparative analysis with similar compounds reveals the unique structural features of this compound that may enhance its bioactivity:
Compound Name | Structural Features | Biological Activity |
---|---|---|
2-Aminothiazole | Thiazole ring; used in antimicrobial agents | Antimicrobial |
Thienopyridine | Contains thiophene; used as antiplatelet agents | Antithrombotic |
Benzamide derivatives | Similar amide structure; explored for anticancer | Anticancer |
N-(1-(thiazol-2-yl)pyrrolidin-3-yl) | Unique combination enhancing bioactivity | Potentially diverse actions |
Properties
IUPAC Name |
N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]-4-thiophen-3-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3OS2/c22-17(14-3-1-13(2-4-14)15-6-9-23-12-15)20-16-5-8-21(11-16)18-19-7-10-24-18/h1-4,6-7,9-10,12,16H,5,8,11H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNVOVEFYQMOADS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)C2=CC=C(C=C2)C3=CSC=C3)C4=NC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.